methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
Description
Methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a hybrid heterocyclic compound featuring a tetrahydropyrroloquinoline core fused with a sulfonamido-substituted benzoate ester. This structure combines a rigid bicyclic framework with polar functional groups, making it a candidate for diverse pharmacological applications, including enzyme inhibition and receptor antagonism . The sulfonamido group at position 8 and the benzoate ester at position 4 are critical for modulating solubility and bioactivity.
Properties
IUPAC Name |
methyl 4-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-26-19(23)12-2-5-15(6-3-12)20-27(24,25)16-10-13-4-7-17(22)21-9-8-14(11-16)18(13)21/h2-3,5-6,10-11,20H,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIHVOWWQOVLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a pyrroloquinoline core with a sulfonamide functional group and a benzoate moiety. Its molecular formula is , and it has a molecular weight of approximately 448.6 g/mol. The unique combination of these structural elements contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. These interactions may involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It can modulate the activity of receptors associated with cellular signaling pathways.
- Antioxidant Activity : Similar compounds in the pyrroloquinoline class have demonstrated antioxidant properties that could protect cells from oxidative stress.
Antioxidant Properties
Research indicates that compounds related to pyrroloquinoline quinone (PQQ), which shares structural similarities with this compound, exhibit significant antioxidant activities. PQQ has been shown to enhance mitochondrial functions and improve cellular responses to oxidative stress by modulating various signaling pathways involved in redox biology .
Neuroprotective Effects
Studies have suggested that pyrroloquinoline derivatives possess neuroprotective properties. For example, PQQ was found to protect against neurotoxicity induced by 6-hydroxydopamine in neuronal models . This suggests that this compound may also exhibit similar protective effects on neuronal cells.
Antidiabetic Potential
Recent investigations into related compounds have shown their potential in enhancing insulin sensitivity and improving glucose metabolism. For instance, certain pyrroloquinoline derivatives were found to restore insulin levels and normalize lipid profiles in diabetic animal models . This indicates that this compound could be explored for its antidiabetic effects.
Case Studies and Research Findings
Scientific Research Applications
Methyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a complex organic compound with a pyrroloquinoline core, a sulfonamide functional group, and a benzoate moiety. It has a molecular formula of C22H24N4O4S and a molecular weight of approximately 448.6 g/mol. This compound is investigated for its biological activities, potential therapeutic applications, and unique structural properties.
Biological Activities
The biological activity of this compound is attributed to its interaction with molecular targets within cells. These interactions may involve:
- Enzyme Inhibition
- Receptor Modulation
- Antioxidant Activity
Antioxidant Properties
Compounds related to pyrroloquinoline quinone (PQQ), which shares structural similarities with this compound, exhibit significant antioxidant activities. PQQ can enhance mitochondrial functions and improve cellular responses to oxidative stress by modulating signaling pathways involved in redox biology.
Neuroprotective Effects
Pyrroloquinoline derivatives may possess neuroprotective properties. For example, PQQ protected against neurotoxicity induced by 6-hydroxydopamine in neuronal models.
Antidiabetic Potential
Related compounds have shown potential in enhancing insulin sensitivity and improving glucose metabolism. Certain pyrroloquinoline derivatives restored insulin levels and normalized lipid profiles in diabetic animal models.
Research Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrrolo[3,2,1-ij]quinoline derivatives. Below is a detailed comparison with structurally related analogs:
Structural Analogues
Key Structural Differences
- Substituent Position: The target compound’s sulfonamido group at position 8 contrasts with KC 11404’s hydroxyl group and Compound 225738’s methoxy group .
- Steric Effects : The n-butyl chain in KC 11404 increases lipophilicity, whereas the target compound’s benzoate ester balances hydrophilicity and membrane permeability .
Physicochemical Properties
- Solubility: The sulfonamido and benzoate groups in the target compound enhance aqueous solubility compared to n-butyl (KC 11404) or cyanobenzoyl () derivatives.
- Thermal Stability: Thioxothiazolidinone analogs exhibit higher melting points (~210°C) due to rigid heterocyclic fusion , whereas the target compound’s ester linkage may lower thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
